(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate)
Description
(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate is a specialized carbohydrazonate derivative characterized by a trifluoromethyl-substituted benzoyl group and an ethyl ester moiety. Its Z-configuration at both the hydrazone and benzoyl groups ensures stereochemical specificity, which is critical for its physicochemical properties and biological activity. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, making this compound relevant in pharmaceutical and agrochemical research .
Synthetic routes for analogous compounds involve Friedel-Crafts acylation, hydrazide formation, and cyclization reactions. For example, hydrazinecarbothioamides are synthesized via nucleophilic addition of benzoic acid hydrazides to isothiocyanates, followed by cyclization to 1,2,4-triazoles under basic conditions . Spectroscopic confirmation (IR, NMR, MS) is essential for verifying structural integrity, particularly tautomeric forms and functional group presence (e.g., C=O at 1663–1682 cm⁻¹ in IR) .
Properties
IUPAC Name |
ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c1-3-19-8(2)16-17-11(18)9-4-6-10(7-5-9)12(13,14)15/h4-7H,3H2,1-2H3,(H,17,18)/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPERAPHAUXRALL-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NNC(=O)C1=CC=C(C=C1)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N\NC(=O)C1=CC=C(C=C1)C(F)(F)F)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) typically involves the reaction of ethyl hydrazinecarboxylate with 4-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylbenzoic acid derivatives, while reduction can produce ethanehydrazine derivatives.
Scientific Research Applications
Ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzoyl moiety may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Biological Activity
(Z)-(Ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) is a compound of interest due to its potential biological activities, particularly as an antimicrobial and enzyme inhibitor. Its structural features, including the trifluoromethyl group and hydrazone linkage, suggest promising interactions with biological targets. This article reviews the biological activity of this compound based on recent studies, focusing on its antimicrobial properties, enzyme inhibition, and cytotoxicity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate). Specifically, derivatives of 4-(trifluoromethyl)benzohydrazide have been evaluated against various strains of Mycobacterium, including Mycobacterium tuberculosis and Mycobacterium kansasii.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values for selected compounds derived from 4-(trifluoromethyl)benzohydrazide:
| Compound | MIC against M. tuberculosis (µM) | MIC against M. kansasii (µM) |
|---|---|---|
| N-Hexyl derivative | 125 | >250 |
| N-Tridecyl derivative | 62.5 | 250 |
| Parent hydrazide | 1 | >250 |
These results indicate that while some derivatives exhibit moderate activity against mycobacterial strains, they generally show lower efficacy compared to traditional treatments like isoniazid (INH).
Enzyme Inhibition Activity
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is significant in the context of neurodegenerative diseases.
Inhibition Data
The following table presents IC50 values for enzyme inhibition:
| Compound | IC50 AChE (µM) | IC50 BuChE (µM) |
|---|---|---|
| N-Tridecyl derivative | 27.04 | 58.01 |
| N-Pentadecyl derivative | 106.75 | 277.48 |
| Rivastigmine | ~30 | Not applicable |
The data indicates that some derivatives are more potent inhibitors than rivastigmine, a clinically used drug for Alzheimer's disease treatment.
Cytotoxicity Studies
Cytotoxicity assessments were conducted on eukaryotic cell lines, including HepG2 and MonoMac6. The results indicated that none of the tested compounds exhibited significant cytostatic effects at concentrations up to 100 µM.
Summary of Cytotoxicity Results
- Cytotoxicity : All tested compounds showed no cytotoxic effects at concentrations ≤100 µM.
- Cell Lines Tested : HepG2 (liver cancer), MonoMac6 (monocytic leukemia).
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) and its intermediates?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution, condensation, and cyclization. For example, analogous compounds are prepared using Friedel-Crafts acylation (e.g., ethyl 4-(2-fluoro-4-(trifluoromethyl)benzoyl)-3-methylpyrrole derivatives) with yields ranging from 78% to 89% . Key steps include:
- Step 1 : Reacting intermediates like ethyl 3-methyl-1H-pyrrole-2-carboxylate with acylating agents (e.g., trifluoromethylbenzoyl chloride) under basic conditions.
- Step 2 : Purification via flash chromatography (hexane:EtOAc gradients) and characterization using ¹H NMR and ESIMS .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| 1 | Tosyl chloride, DMAP, CH₂Cl₂ | 89% | ¹H NMR, ESIMS |
| 2 | NaOH, Et₃N | 78–95% | TLC, ¹H NMR |
Q. Which spectroscopic techniques are critical for confirming the Z-configuration of this compound?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are essential to distinguish Z/E isomers. For structurally similar compounds, ¹H NMR coupling constants (e.g., δ 8.16–7.49 ppm in DMSO-d₆) and ESIMS fragmentation patterns (e.g., m/z 496.2 [M-1]⁻) are used to validate stereochemistry . Additionally, X-ray crystallography may resolve ambiguities in solid-state configurations .
Q. How can researchers address low yields in the final steps of analogous syntheses?
- Methodological Answer : Low yields (e.g., 13–31% in related pathways ) often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Optimizing reaction temperature and solvent polarity (e.g., switching from CH₂Cl₂ to DMF).
- Employing high-purity reagents and catalytic additives (e.g., DMAP for acylations) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in similar trifluoromethylbenzoyl-containing systems?
- Methodological Answer : Yield discrepancies (e.g., 85% vs. 31% in multi-step syntheses ) may stem from:
- Electronic Effects : Electron-withdrawing trifluoromethyl groups can deactivate intermediates, slowing subsequent reactions.
- Steric Factors : Bulky substituents (e.g., cyclopropylmethyl groups) hinder nucleophilic attack, as seen in N-alkylation steps .
- Experimental Design : Computational modeling (DFT) can predict reactive sites, while kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps .
Q. How can researchers optimize the Z/E selectivity during hydrazonate formation?
- Methodological Answer : Z-selectivity is influenced by:
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states favoring Z-isomers.
- Catalytic Control : Chiral catalysts (e.g., organocatalysts) or Lewis acids (e.g., ZnCl₂) can enforce stereoselectivity, as demonstrated in analogous oxadiazole syntheses .
Q. What advanced analytical strategies are recommended for identifying synthetic byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
